![molecular formula C11H20N2O B3100957 2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1380386-81-1](/img/structure/B3100957.png)

2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one

Overview

Description

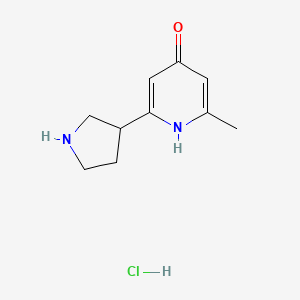

2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C11H20N2O . It has a molecular weight of 196.29 .

Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic scaffold, which is a common feature in many bioactive compounds . This structure is characterized by two rings of different sizes sharing a single atom .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 196.29 and a molecular formula of C11H20N2O . The compound should be stored in a dark place, sealed, and at a temperature between 2-8°C .Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has led to highly diastereoselective, metal-free catalytic synthesis techniques for drug-like spiroimidazolidinone derivatives, including compounds closely related to "2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one". These techniques offer efficient pathways for creating compounds with potential pharmacological applications, highlighting the compound's versatility and the importance of precise synthetic methods in drug development (Jassem et al., 2019).

Pharmacological Applications

Several studies have explored the potential pharmacological applications of 2,8-diazaspiro[4.5]decan-1-one derivatives. For instance, these compounds have been investigated as T-type calcium channel antagonists, showing potent inhibition which could be beneficial for developing treatments for neurological disorders (Fritch & Krajewski, 2010). Additionally, novel complex crystal structures of prolyl hydroxylase domain-containing protein 2 (PHD2) inhibitors have been identified, suggesting a pathway for novel cancer therapeutics (Deng et al., 2013).

Molecular and Structural Analysis

The structural versatility of 2,8-diazaspiro[4.5]decan-1-one derivatives has been a subject of interest in molecular and structural analysis. Studies have revealed novel interactions between these compounds and their targets, offering insights into designing more effective and selective inhibitors. These interactions include hydrogen bonds and π-π stacking, which are crucial for the biological activity of these molecules (Deng et al., 2013).

Antifungal and Antimicrobial Activity

The antifungal and antimicrobial potential of 2,8-diazaspiro[4.5]decan-1-one derivatives has been investigated, with some compounds exhibiting potent activity against specific pathogens. This highlights the compound's potential in developing new antimicrobial agents to address the growing concern of antibiotic resistance (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .

Mode of Action

This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death .

Biochemical Pathways

By inhibiting RIPK1, this compound affects the necroptosis pathway . Necroptosis is a form of cell death that plays a significant role in various inflammatory diseases .

Pharmacokinetics

The compound has high gastrointestinal absorption, indicating good oral bioavailability . It is also a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

The inhibition of RIPK1 by this compound leads to a significant anti-necroptotic effect in cellular models . This can potentially reduce inflammation and cell death in various diseases .

Future Directions

Biochemical Analysis

Biochemical Properties

2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one interacts with RIPK1, a key enzyme involved in necroptosis . The compound exhibits significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . The nature of these interactions is inhibitory, leading to a decrease in the activity of RIPK1 and subsequently, necroptosis .

Cellular Effects

In cellular models, such as U937 cells, this compound has shown significant anti-necroptotic effects . By inhibiting RIPK1, it disrupts the necroptosis pathway, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to RIPK1 and inhibiting its activity . This inhibition disrupts the necroptosis pathway, leading to changes in gene expression and cellular function .

Properties

IUPAC Name |

2-propan-2-yl-2,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-9(2)13-8-11(7-10(13)14)3-5-12-6-4-11/h9,12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNADRIVMPDISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2(CCNCC2)CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Diiododibenzo[b,d]furan](/img/structure/B3100916.png)

![tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B3100938.png)

![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100953.png)